molecular formula C19H26Si B14239517 [(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane CAS No. 335378-29-5

[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane

Cat. No.: B14239517
CAS No.: 335378-29-5
M. Wt: 282.5 g/mol
InChI Key: QDBQQHMBQQVYLV-UHFFFAOYSA-N
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Description

[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane is an organosilicon compound with the molecular formula C17H24Si. This compound is characterized by the presence of ethynyl groups attached to a phenyl ring and a silicon atom bonded to three isopropyl groups. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane typically involves the following steps:

    Preparation of Tri(propan-2-yl)silane: This can be achieved by reacting chlorosilane with isopropyl magnesium chloride in an inert atmosphere.

    Attachment of Ethynyl Groups: The ethynyl groups are introduced through a coupling reaction with an ethynyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-scale preparation of tri(propan-2-yl)silane: .

    Coupling reaction with ethynyl halide: under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane undergoes various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The ethynyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.

Comparison with Similar Compounds

[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane can be compared with other similar compounds, such as:

    Tri(propan-2-yl)silane: Lacks the ethynyl groups and has different reactivity and applications.

    (2-Bromoethynyl)tri(propan-2-yl)silane: Contains a bromine atom, which alters its chemical properties and reactivity.

Uniqueness

This compound is unique due to the presence of both ethynyl and phenyl groups, which confer distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

335378-29-5

Molecular Formula

C19H26Si

Molecular Weight

282.5 g/mol

IUPAC Name

2-(2-ethynylphenyl)ethynyl-tri(propan-2-yl)silane

InChI

InChI=1S/C19H26Si/c1-8-18-11-9-10-12-19(18)13-14-20(15(2)3,16(4)5)17(6)7/h1,9-12,15-17H,2-7H3

InChI Key

QDBQQHMBQQVYLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=CC=CC=C1C#C)(C(C)C)C(C)C

Origin of Product

United States

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